N4-Benzoyl-2'-deoxycytidine

Vue d'ensemble

Description

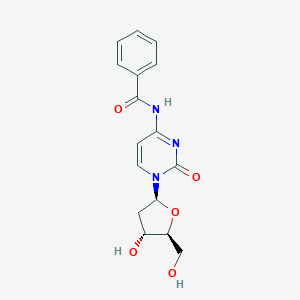

N4-Benzoyl-2’-deoxycytidine: is a synthetic nucleoside derivative of the naturally occurring nucleoside 2’-deoxycytidine. It is characterized by the presence of a benzoyl group attached to the nitrogen atom at the fourth position of the cytidine base. This modification enhances the compound’s stability and alters its biological activity, making it a valuable tool in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N4-Benzoyl-2’-deoxycytidine can be synthesized through several methods. One common approach involves the benzoylation of 2’-deoxycytidine. The reaction typically involves the use of benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified through recrystallization or chromatography to obtain high purity N4-Benzoyl-2’-deoxycytidine .

Industrial Production Methods: Industrial production of N4-Benzoyl-2’-deoxycytidine often employs automated DNA synthesizers using solid-phase techniques based on phosphoramidite chemistry. This method allows for the efficient and scalable production of oligonucleotides containing N4-Benzoyl-2’-deoxycytidine .

Analyse Des Réactions Chimiques

Types of Reactions: N4-Benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N4-benzoyl-2’-deoxyuridine.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: N4-Benzoyl-2’-deoxyuridine.

Reduction: N4-Hydroxy-2’-deoxycytidine.

Substitution: Various N4-substituted-2’-deoxycytidine derivatives.

Applications De Recherche Scientifique

Chemistry

N4-Benzoyl-2'-deoxycytidine serves as a crucial building block in the synthesis of nucleosides and nucleotides with potential anticancer activity. It can be converted into phosphoramidite derivatives, facilitating the stepwise addition of nucleotides during solid-phase synthesis. This application is particularly significant in the development of oligonucleotides for therapeutic purposes.

Biology

In biological research, this compound is utilized to study DNA-protein interactions and the mechanisms of DNA replication and repair. Its role as a competitive inhibitor of DNA polymerase allows researchers to investigate the intricacies of DNA replication pathways. The compound mimics deoxycytidine, thus interfering with normal DNA synthesis processes.

Medicine

The derivatives of this compound are being explored for their antiviral and anticancer properties. Studies have indicated that these compounds can inhibit viral replication and exhibit cytotoxic effects on cancer cells. For instance, research has shown that N4-benzoyl-5'-O-(4,4-dimethoxytrityl)-2'-deoxycytidine has been used as a tool for anti-viral and anti-cancer studies, highlighting its potential in therapeutic applications.

Industry

In industrial applications, this compound is employed in the production of oligonucleotides for diagnostic purposes. Its ability to serve as a precursor for various nucleoside analogs makes it significant in the development of new diagnostic tools.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of this compound derivatives against several viruses. The results indicated that these compounds could effectively inhibit viral replication in vitro, suggesting their potential as antiviral agents.

Case Study 2: Cancer Research

Research focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated significant growth inhibition. The mechanism was attributed to its interference with DNA replication processes, leading to increased apoptosis in cancer cells.

Case Study 3: Metagenomic Studies

This compound has been utilized in high-throughput screening methods to identify amidohydrolase enzymes from metagenomic libraries. Researchers used this compound as a sole uridine source for engineered Escherichia coli strains, enabling the selection of microorganisms capable of cleaving the benzoyl group and facilitating further studies on enzyme functions.

Mécanisme D'action

N4-Benzoyl-2’-deoxycytidine exerts its effects by incorporating into DNA during replication. The benzoyl group at the fourth position of the cytidine base interferes with the normal base-pairing process, leading to the inhibition of DNA synthesis. This mechanism is particularly useful in the development of antiviral and anticancer agents, as it can selectively target rapidly dividing cells .

Comparaison Avec Des Composés Similaires

2’-Deoxycytidine: The natural nucleoside without the benzoyl modification.

N4-Benzoylcytidine: A similar compound with the benzoyl group but without the deoxy modification.

N4-Benzoyl-2’-deoxyuridine: An oxidized derivative of N4-Benzoyl-2’-deoxycytidine.

Uniqueness: N4-Benzoyl-2’-deoxycytidine is unique due to its specific modification at the fourth position of the cytidine base, which enhances its stability and alters its biological activity. This makes it a valuable tool in the synthesis of nucleosides and nucleotides with potential therapeutic applications .

Activité Biologique

N4-Benzoyl-2'-deoxycytidine (N4-Bz-dC) is a synthetic nucleoside analog of deoxycytidine, characterized by the addition of a benzoyl group at the N4 position of the cytidine base. This modification not only enhances its biochemical properties but also expands its utility in various biological and medicinal applications. This article explores the biological activity of N4-Bz-dC, including its mechanisms of action, applications in research and medicine, and comparative analysis with other nucleoside derivatives.

- Chemical Formula : C16H17N3O5

- Molecular Weight : 315.33 g/mol

- Structure : The structure includes a benzoyl group which contributes to its unique biological activities.

N4-Bz-dC primarily functions as a competitive inhibitor of DNA polymerase , an enzyme critical for DNA replication. By mimicking the natural substrate deoxycytidine, it interferes with the enzyme's activity, leading to inhibition of DNA synthesis. This mechanism positions N4-Bz-dC as a valuable tool in studying DNA replication and repair processes.

Biological Activities

-

Inhibition of DNA Replication :

- N4-Bz-dC inhibits DNA polymerase activity, thereby blocking DNA replication. This property is particularly useful in cancer research where uncontrolled cell proliferation is a hallmark.

-

Fluorescent Properties :

- The compound exhibits fluorescence, allowing researchers to monitor its interactions with proteins and enzymes involved in nucleic acid processes. This characteristic is pivotal for studying cellular mechanisms related to DNA replication, transcription, and translation.

-

Glycosylation Reactions :

- N4-Bz-dC acts as a glycosyl donor in glycosylation reactions, essential for the formation of nucleotides and other biomolecules. Understanding its behavior in these reactions aids researchers in elucidating complex biochemical pathways.

Applications in Research and Medicine

N4-Bz-dC has been explored for various applications:

- Antiviral and Anticancer Research :

-

DNA Modification Studies :

- The compound is instrumental in studying DNA modifications and epigenetic changes due to its ability to integrate into nucleic acid structures.

Comparative Analysis with Other Nucleoside Derivatives

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2'-Deoxycytidine | Base structure without benzoylation | Naturally occurring nucleoside |

| N4-Acetyl-2'-deoxycytidine | Acylated at N4 position | Acetyl group instead of benzoyl |

| N4-Dibenzoyl-2'-deoxycytidine | Contains two benzoyl groups | Increased hydrophobicity and potential activity |

| 5-Methyl-2'-deoxycytidine | Methylation at C5 | Commonly found in DNA |

N4-Bz-dC's unique feature lies in its specific benzoylation at the N4 position, which influences its solubility, reactivity, and biological properties compared to other similar compounds .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of N4-Bz-dC in various experimental setups:

- Enzymatic Studies : Research demonstrated that different types of DNA polymerases can incorporate N4-acyl-deoxycytidine nucleotides effectively. For instance, phi29 DNA polymerase showed significant incorporation rates when paired with adenine .

- Antiproliferative Activity : In vitro studies have indicated that N4-Bz-dC exhibits antiproliferative effects on various cancer cell lines, making it a candidate for further development as an anticancer therapeutic agent .

Propriétés

IUPAC Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c20-9-12-11(21)8-14(24-12)19-7-6-13(18-16(19)23)17-15(22)10-4-2-1-3-5-10/h1-7,11-12,14,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSJHJFNKMUKCN-OUCADQQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4836-13-9 | |

| Record name | N4-Benzoyl-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzoyl-2'-deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of N4-benzoyl-2′-deoxycytidine in oligonucleotide synthesis?

A1: N4-benzoyl-2′-deoxycytidine serves as a protected building block in oligonucleotide synthesis. [] It can be converted into its corresponding phosphoramidite derivative, which facilitates the stepwise addition of nucleotides during solid-phase synthesis. [] Specifically, the research highlights the use of 5′-O-(1-methoxy-1-methylethyl)-protected 3′-(2-cyanoethyl-N,N-diisopropyl-phosphoramidite) of N4-benzoyl-2′-deoxycytidine in the synthesis of a pentameric oligonucleotide. []

Q2: How does N4-benzoyl-2′-deoxycytidine contribute to metagenomic studies?

A2: N4-benzoyl-2′-deoxycytidine plays a crucial role in a high-throughput screening method for identifying amidohydrolase enzymes from metagenomic libraries. [] Researchers utilized N4-benzoyl-2′-deoxycytidine as the sole uridine source for an engineered Escherichia coli strain (DH10B ∆pyrFEC) auxotrophic for uridine. [] This approach allows for the selection of microorganisms expressing amidohydrolases capable of cleaving the benzoyl group from N4-benzoyl-2′-deoxycytidine, enabling the bacteria to grow and be identified. []

Q3: What stereochemical insights were gained from studying N4-benzoyl-2′-deoxycytidine derivatives?

A3: Investigations into the stereochemistry of N4-benzoyl-2′-deoxycytidine 3′-O-(Se-methyl methanephosphonoselenolate) provided important information about nucleophilic substitution reactions at phosphorus centers. [] X-ray crystallography revealed that DBU/LiCl-assisted condensation reactions with this derivative proceed with net inversion of configuration at the phosphorus atom. [] This finding rectified earlier assumptions and highlighted the importance of careful stereochemical analysis in oligonucleotide synthesis. []

Q4: Can you elaborate on the use of modified cyclodextrins in oligonucleotide synthesis, particularly involving N4-benzoyl-2′-deoxycytidine?

A4: Researchers explored the use of acetylated and methylated β-cyclodextrins as soluble supports for oligonucleotide synthesis. [] They attached a 5′-O-protected 3′-O-(hex-5-ynoyl)thymidine molecule to these modified cyclodextrins. [] Subsequently, they demonstrated the practicality of these supports by synthesizing a 3′-TTT-5′ trimer using commercially available 5′-O-(4,4′-dimethoxytrityl)thymidine 3′-phosphoramidite. [] While the research doesn't directly demonstrate the use of N4-benzoyl-2′-deoxycytidine with these modified cyclodextrin supports, it lays the groundwork for potentially using them with various nucleoside phosphoramidites, including those derived from N4-benzoyl-2′-deoxycytidine, in future oligonucleotide synthesis endeavors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.